ethyl 4,4-dimethoxy-3-oxopentanoate
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Overview
Description
“4,4-Dimethoxy-3-oxovaleric acid ethyl ester” is an organic compound. It is also known by other names such as ethyl pivaloylacetate, ethyl 4,4,4-trimethylacetoacetate, ethyl 4,4-dimethyl-3-oxovalerate, and pivaloylacetic acid ethyl ester . It is used in the synthesis of coatings .
Molecular Structure Analysis
The molecular formula for “4,4-Dimethoxy-3-oxovaleric acid ethyl ester” is C9H16O3 . The InChI Key is VUYNTIDSHCJIKF-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)CC(=O)C©©C .Physical and Chemical Properties Analysis
The compound has a molecular weight of 172.22 g/mol . It has a density of 0.967 , and a boiling point of 88°C to 90°C at 10mmHg . The compound is a liquid at 20°C .Scientific Research Applications
Synthesis and Characterization
Synthesis Methodology : The synthesis of optically active paraconic-acid derivatives, including 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters, was accomplished using kinetic enzymatic resolution. This process involved the isolation of ethyl (+)-4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate, derived from a ring fission, highlighting the complex synthesis routes for similar compounds (Coriani et al., 2009).
Crystal Structure Formation : Research on ethyl esters of dimethoxy and trimethoxy acids, which are structurally similar to 4,4-Dimethoxy-3-oxovaleric acid ethyl ester, explored how crystal structures of cyanovinylbenzene derivatives form. This study contributes to understanding the crystalline behavior of related compounds (Nesterov et al., 2001).
Biochemical Applications
Biohydrogenation Processes : The biohydrogenation of compounds like ethyl 4,4-dimethoxy-3-methylbut-2-enoate by Saccharomyces cerevisiae (baker's yeast) was studied, which is significant for understanding the biochemical transformations of similar esters (Ferraboschi et al., 1987).
Kinetic Characterization in Biological Systems : Research into the kinetic behavior of the reaction of 2-phenyl-4,4-dimethyl-2-oxazolin-5-one with the ethyl ester of DL-alanine, a reaction akin to those involving 4,4-Dimethoxy-3-oxovaleric acid ethyl ester, provides insights into the interaction of such compounds in biological systems (Rodríguez et al., 1971).
Physico-chemical Investigation : A study on the physical chemistry of Myleran (related sulphonic acid esters) which shares functional group similarities with 4,4-Dimethoxy-3-oxovaleric acid ethyl ester, aimed to understand the mechanism of biological action of such compounds (Hudson et al., 1958).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4,4-dimethoxy-3-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-5-14-8(11)6-7(10)9(2,12-3)13-4/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXPBCWEQVAAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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